cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride
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Overview
Description
Cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a cyclobutyl group attached to the imidazole ring, along with a methanol moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced through a Grignard reaction, where cyclobutylmagnesium bromide reacts with an appropriate imidazole derivative.
Formation of the Methanol Moiety: The methanol group can be introduced by reacting the imidazole derivative with formaldehyde in the presence of a reducing agent like sodium borohydride.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced to form imidazolines using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products
Oxidation: Cyclobutyl(1H-imidazol-2-yl)carboxylic acid.
Reduction: Cyclobutyl(1H-imidazoline-2-yl)methanol.
Substitution: Various substituted imidazole derivatives depending on the substituents used.
Scientific Research Applications
Cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-1H-imidazol-2-yl)methanol
- (1-Ethyl-1H-imidazol-2-yl)methanol
- (1-Cyclopropyl-1H-imidazol-2-yl)methanol
Uniqueness
Cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other imidazole derivatives.
Properties
Molecular Formula |
C8H13ClN2O |
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Molecular Weight |
188.65 g/mol |
IUPAC Name |
cyclobutyl(1H-imidazol-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c11-7(6-2-1-3-6)8-9-4-5-10-8;/h4-7,11H,1-3H2,(H,9,10);1H |
InChI Key |
WOQKGCVWVVVZGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(C2=NC=CN2)O.Cl |
Origin of Product |
United States |
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